molecular formula C20H19NO4 B2787405 Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate CAS No. 2034304-71-5

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate

Cat. No. B2787405
CAS RN: 2034304-71-5
M. Wt: 337.375
InChI Key: MVROXFUZPLSFCJ-UHFFFAOYSA-N
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Description

“Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate” is a compound that has gained significant interest in recent years due to its various biological and pharmacological applications. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H19NO4. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Mechanism of Action

The exact mechanism of action of Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate is not fully understood, but it is believed to act on various cellular pathways to produce its therapeutic effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may account for its antitumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, one study found that this compound can increase the activity of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to decrease the expression of genes involved in inflammation, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has several advantages for lab experiments, including its high purity and stability. However, one limitation of this compound is that it is a synthetic compound, which may limit its applicability to certain research questions. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapies.

Synthesis Methods

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 2-bromoacetophenone in the presence of a base to form an intermediate compound. The intermediate is then treated with benzofuran-2-carboxylic acid and an appropriate coupling agent to produce this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate has been studied for its potential therapeutic properties in various scientific research studies. One study found that this compound has anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as arthritis. Another study showed that this compound has antitumor effects, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13(11-17-12-16-5-3-4-6-18(16)25-17)21-19(22)14-7-9-15(10-8-14)20(23)24-2/h3-10,12-13H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVROXFUZPLSFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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